molecular formula C12H12O4 B15165536 Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate CAS No. 200286-02-8

Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate

Cat. No.: B15165536
CAS No.: 200286-02-8
M. Wt: 220.22 g/mol
InChI Key: HIGHEFZHDKCTMV-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate is a chemical compound belonging to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow processes and the use of efficient catalysts to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biological processes, such as microbial growth or cancer cell proliferation .

Properties

CAS No.

200286-02-8

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate

InChI

InChI=1S/C12H12O4/c1-7-4-8-5-9(12(13)15-3)6-10(14-2)11(8)16-7/h4-6H,1-3H3

InChI Key

HIGHEFZHDKCTMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2O1)OC)C(=O)OC

Origin of Product

United States

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